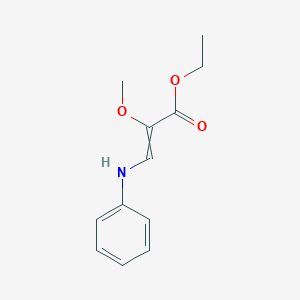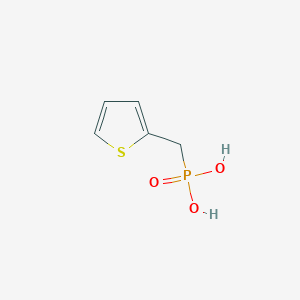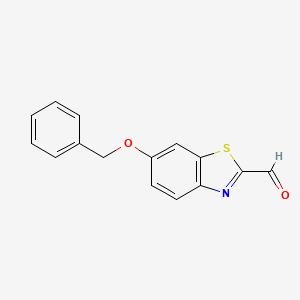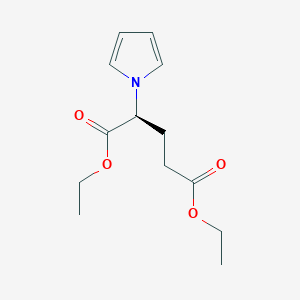![molecular formula C19H37O6PS2 B12555935 ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid CAS No. 190517-76-1](/img/structure/B12555935.png)
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid: is a complex organophosphorus compound. It is known for its unique structure, which includes both phosphorothioyl and sulfanyl groups. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid typically involves the reaction of 2-ethylhexanol with phosphorus trichloride, followed by the introduction of sulfur and propanedioic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioyl group to a phosphine oxide.
Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine oxides.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate esters, which are important intermediates in the synthesis of various chemicals.
Biology: In biological research, the compound is used to study enzyme mechanisms and as a probe for investigating the role of phosphorus and sulfur in biological systems.
Industry: In industrial applications, the compound is used as an additive in lubricants and as a stabilizer in plastics and polymers.
Mechanism of Action
The mechanism by which ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid exerts its effects involves the interaction of its phosphorothioyl and sulfanyl groups with various molecular targets. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular signaling processes. The compound’s unique structure allows it to engage in multiple types of chemical reactions, making it a versatile tool in both research and industrial applications.
Comparison with Similar Compounds
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-ethylhexyl) phosphate
Comparison:
- Dibutyl [[bis[(2-ethylhexyl)oxy]phosphinothioyl]thio]succinate: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
- Bis(2-ethylhexyl)phosphinic acid: Lacks the sulfanyl group, which affects its chemical behavior and potential uses.
- Bis(2-ethylhexyl) phosphate: Contains a phosphate group instead of phosphorothioyl, resulting in different chemical properties and applications.
Uniqueness: The presence of both phosphorothioyl and sulfanyl groups in ({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid makes it unique among similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications.
Properties
CAS No. |
190517-76-1 |
|---|---|
Molecular Formula |
C19H37O6PS2 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[bis(2-ethylhexoxy)phosphinothioylsulfanyl]propanedioic acid |
InChI |
InChI=1S/C19H37O6PS2/c1-5-9-11-15(7-3)13-24-26(27,28-17(18(20)21)19(22)23)25-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
DJHCVFUHGXEMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)



![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)


![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![1H-Thiopyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B12555928.png)



![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
